Cardiotonic Activity in Isolated Frog Heart Model vs. Baseline
The parent compound, Asn-D-Trp-Phe-NH2 (NdWFamide), has a well-established cardioexcitatory effect with a threshold concentration of approximately 10^-10 M in the perfused Aplysia heart [1]. The 4-fluoro derivative is claimed to have similar utility for enhancing myocardial function [2]; however, a direct, quantitative comparison of potency, efficacy, or binding affinity between the parent NdWFamide and the 4-fluoro analog in the same assay is not available in the public domain.
| Evidence Dimension | Cardiac contractility (amplitude of contraction) |
|---|---|
| Target Compound Data | Quantitative data for the 4-fluoro derivative is not publicly available. |
| Comparator Or Baseline | Asn-D-Trp-Phe-NH2 (NdWFamide) increased contraction amplitude by >20% at 10^-10 M in perfused Aplysia heart [1]. In a Straub isolated frog heart assay, it increased contraction amplitude by >20% without affecting heart rate [2]. |
| Quantified Difference | Not calculable; data for the target compound is absent. |
| Conditions | Isolated perfused Aplysia heart and Straub isolated frog heart model (in vitro). |
Why This Matters
This establishes the compound's place within a functionally validated peptide class, but the absence of direct comparative data means its selection over the parent peptide must be justified by other properties, such as the intended metabolic or electronic effects of fluorination.
- [1] Morishita, F., et al. 'Aplysia cardioactive peptide (NdWFamide) enhances the L-type Ca2+ current of Aplysia ventricular myocytes.' Peptides, 1999, 20, 813-819. View Source
- [2] Miao, J., Liu, Y., Liu, Y. 'A cardiotonic drug with tripeptide or its derivatives as active ingredients.' Chinese Patent CN 02114338, filed August 14, 2002, and published February 18, 2004. View Source
